molecular formula C20H28N2 B070833 (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine CAS No. 186769-18-6

(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine

Cat. No.: B070833
CAS No.: 186769-18-6
M. Wt: 296.4 g/mol
InChI Key: ILMRHFMYIXTNMC-PMACEKPBSA-N
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Description

(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine is a chiral diamine compound known for its unique structural properties. It is often used in the synthesis of chiral catalysts and ligands due to its ability to induce chirality in chemical reactions. The compound’s structure consists of two ethylenediamine groups attached to two 2,4,6-trimethylphenyl groups, making it a valuable tool in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine typically involves the reaction of 2,4,6-trimethylbenzaldehyde with ethylenediamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or chromatography to obtain the desired chiral diamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The diamine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or imines, while reduction can produce secondary or tertiary amines. Substitution reactions typically result in the formation of substituted ethylenediamine derivatives.

Scientific Research Applications

(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of chiral catalysts and materials for various industrial processes.

Mechanism of Action

The mechanism by which (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine exerts its effects is primarily through its ability to induce chirality in chemical reactions. The compound’s chiral centers interact with substrates and reagents, facilitating the formation of enantiomerically enriched products. This interaction often involves coordination with metal ions or other catalytic species, influencing the reaction pathway and outcome.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-1,2-Bis(2-chlorophenyl)ethylenediamine
  • (1S,2S)-1,2-Di-1-naphthylethylenediamine
  • (1S,2S)-1,2-Diphenylethylenediamine

Uniqueness

(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine is unique due to its specific structural arrangement and the presence of trimethylphenyl groups, which provide steric hindrance and influence the compound’s reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis compared to other similar compounds .

Properties

IUPAC Name

(1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,21-22H2,1-6H3/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMRHFMYIXTNMC-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@@H]([C@H](C2=C(C=C(C=C2C)C)C)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461386
Record name (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186769-18-6
Record name (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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